molecular formula C7H5F2NO B2612567 3-(Difluoromethyl)pyridine-4-carbaldehyde CAS No. 1211541-96-6

3-(Difluoromethyl)pyridine-4-carbaldehyde

Cat. No.: B2612567
CAS No.: 1211541-96-6
M. Wt: 157.12
InChI Key: OQNDGYRQHATLAW-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)pyridine-4-carbaldehyde is a fluorinated pyridine derivative characterized by a difluoromethyl (-CF₂H) group at the 3-position and a carbaldehyde (-CHO) group at the 4-position of the pyridine ring. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the construction of kinetoplastid inhibitors and other bioactive molecules via coupling reactions such as Suzuki-Miyaura cross-coupling . The difluoromethyl group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, while the aldehyde group provides a reactive site for further functionalization, making it versatile in medicinal chemistry workflows .

Properties

IUPAC Name

3-(difluoromethyl)pyridine-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO/c8-7(9)6-3-10-2-1-5(6)4-11/h1-4,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQNDGYRQHATLAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethyl)pyridine-4-carbaldehyde typically involves the introduction of a difluoromethyl group to a pyridine ring followed by formylation. One common method includes the reaction of 3-(Difluoromethyl)pyridine with a formylating agent such as dichloromethyl methyl ether in the presence of a Lewis acid like titanium tetrachloride.

Industrial Production Methods: On an industrial scale, the production of 3-(Difluoromethyl)pyridine-4-carbaldehyde may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration are crucial for efficient production.

Types of Reactions:

    Oxidation: 3-(Difluoromethyl)pyridine-4-carbaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Strong nucleophiles like sodium hydride or organolithium reagents.

Major Products:

    Oxidation: 3-(Difluoromethyl)pyridine-4-carboxylic acid.

    Reduction: 3-(Difluoromethyl)pyridine-4-methanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-(Difluoromethyl)pyridine-4-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of pharmaceuticals. Its derivatives may exhibit biological activity, making it a valuable scaffold for drug development.

Industry: In the chemical industry, 3-(Difluoromethyl)pyridine-4-carbaldehyde is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and functional groups make it a versatile intermediate.

Mechanism of Action

The mechanism by which 3-(Difluoromethyl)pyridine-4-carbaldehyde exerts its effects depends on its application. In chemical reactions, the aldehyde group is highly reactive, participating in nucleophilic addition and condensation reactions. The difluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity and interaction with other compounds.

Molecular Targets and Pathways: In biological systems, derivatives of this compound may interact with specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways would depend on the specific derivative and its intended use.

Comparison with Similar Compounds

Data Table Summarizing Comparative Analysis

Compound Molecular Formula Fluorine Role Key Applications References
3-(Difluoromethyl)pyridine-4-carbaldehyde C₇H₅F₂NO Metabolic stability Antiparasitic agents
4-(Trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-4-yl)aniline C₁₃H₈F₆N₂ Lipophilicity enhancement Kinase inhibitors
4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine C₁₂H₈FNO₃ Solubility modulation Anti-inflammatory drugs
3-Hydroxy-[2,3’-bipyridinyl]-4-carbaldehyde C₁₁H₉N₂O₂ Hydrogen bonding Antiviral intermediates

Research Findings and Discussion

  • Fluorine’s Impact : Difluoromethyl (-CF₂H) balances lipophilicity and metabolic stability better than -CF₃, which may cause excessive hydrophobicity .
  • Functional Group Synergy : The aldehyde group in 3-(Difluoromethyl)pyridine-4-carbaldehyde enables rapid derivatization, a feature absent in hydroxyl- or carboxy-containing analogs .
  • Biological Performance: Compounds with -CF₂H show improved target engagement in kinetoplastid assays compared to non-fluorinated derivatives, underscoring fluorine’s role in drug efficacy .

Biological Activity

3-(Difluoromethyl)pyridine-4-carbaldehyde is a pyridine derivative that has garnered attention due to its potential biological activities. This compound's unique structure, featuring a difluoromethyl group, enhances its interaction with various biochemical pathways, making it a candidate for further pharmacological studies.

  • Molecular Formula : C7H6F2N
  • Molecular Weight : 155.13 g/mol
  • CAS Number : 1211541-96-6

Biological Activity Overview

The biological activity of 3-(Difluoromethyl)pyridine-4-carbaldehyde can be categorized into several key areas:

  • Antimicrobial Activity
    • Preliminary studies suggest that the compound exhibits significant antimicrobial properties. Its mechanism may involve the inhibition of key enzymes in microbial metabolism, although specific targets remain to be fully elucidated.
  • Antiviral Activity
    • Research indicates that compounds with similar structures have shown efficacy against viruses, including H5N1 and SARS-CoV-2. The presence of electronegative fluorine atoms is believed to enhance antiviral activity by interfering with viral replication mechanisms .
  • Anticancer Potential
    • The compound's ability to induce apoptosis in cancer cells has been noted in various studies. It may act by disrupting cellular signaling pathways that regulate cell survival and proliferation .

Table 1: Summary of Biological Activities

Biological ActivityObserved EffectsReferences
AntimicrobialSignificant inhibition of bacterial growth
AntiviralHigh activity against H5N1 and SARS-CoV-2
AnticancerInduction of apoptosis in cancer cell lines

Case Study: Antiviral Efficacy

In a comparative study, derivatives of pyridine were synthesized and evaluated for their antiviral properties. Compounds with difluoromethyl substitutions demonstrated enhanced activity against SARS-CoV-2, showing an IC50 value significantly lower than that of standard antiviral agents like lopinavir. For example, a related compound exhibited an IC50 of 3.669 μM against SARS-CoV-2, indicating strong potential for therapeutic applications .

Case Study: Anticancer Activity

A study focusing on the anticancer effects of pyridine derivatives revealed that 3-(Difluoromethyl)pyridine-4-carbaldehyde could effectively induce cell death in melanoma cells through mechanisms involving oxidative stress and mitochondrial dysfunction. The compound's effectiveness was compared to traditional chemotherapeutics, showing promise as a novel agent in cancer therapy .

The exact mechanism by which 3-(Difluoromethyl)pyridine-4-carbaldehyde exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Enzyme Inhibition : The difluoromethyl group may enhance binding affinity to target enzymes involved in metabolic pathways.
  • Cellular Signaling Disruption : The compound may interfere with signaling cascades critical for cell survival, particularly in cancerous cells.

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